
4,4-Dimethyl-6-methylidenecholestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-6-methylidenecholestane is a compound with the chemical formula C₃₀H₅₂. It is a derivative of cholestane, characterized by the presence of two methyl groups at the 4th position and a methylene group at the 6th position.
Vorbereitungsmethoden
The synthesis of 4,4-Dimethyl-6-methylidenecholestane involves several steps, typically starting from cholestane derivatives. One common method includes the alkylation of cholestane with methylating agents to introduce the methyl groups at the 4th position. The methylene group at the 6th position can be introduced through a series of reactions involving dehydrogenation and subsequent methylene insertion .
Reaction conditions typically include elevated temperatures and controlled atmospheres to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
4,4-Dimethyl-6-methylidenecholestane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-6-methylidenecholestane involves its interaction with specific molecular targets and pathways. In biological systems, it may influence cholesterol metabolism by acting on enzymes involved in the biosynthesis and degradation of cholesterol. The presence of the methylene group at the 6th position can affect the compound’s binding affinity and specificity for these enzymes, leading to altered metabolic outcomes .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-6-methylidenecholestane can be compared with other cholestane derivatives, such as:
Cholestane: The parent compound, lacking the additional methyl and methylene groups.
4,4-Dimethylcholestane: Similar structure but without the methylene group at the 6th position.
6-Methylidenecholestane: Contains the methylene group but lacks the additional methyl groups at the 4th position.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. These differences can be exploited in various applications, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
64647-67-2 |
|---|---|
Molekularformel |
C30H52 |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-6-methylidene-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52/c1-20(2)11-9-12-21(3)24-13-14-25-23-19-22(4)27-28(5,6)16-10-17-30(27,8)26(23)15-18-29(24,25)7/h20-21,23-27H,4,9-19H2,1-3,5-8H3/t21-,23+,24-,25+,26+,27?,29-,30-/m1/s1 |
InChI-Schlüssel |
FOWHEPAEIBBQRP-XPSJYITRSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4[C@@]3(CCCC4(C)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C)C4C3(CCCC4(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





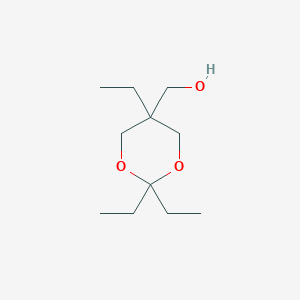

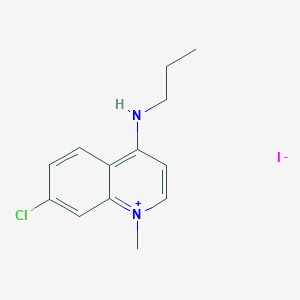
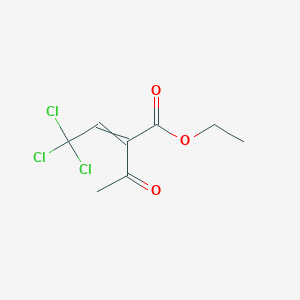
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
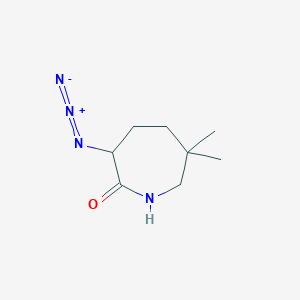
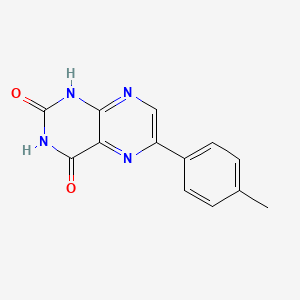

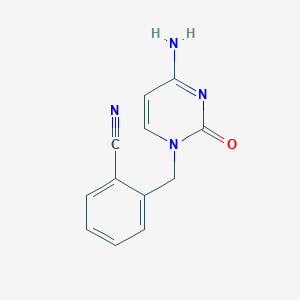
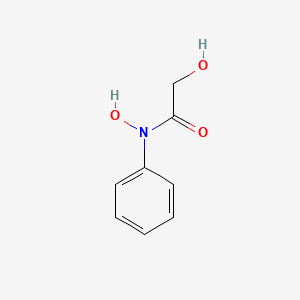
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
